molecular formula C9H15BF3KO3 B13479985 Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate

Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate

Cat. No.: B13479985
M. Wt: 278.12 g/mol
InChI Key: YVBVVDHMXIOAEP-UHFFFAOYSA-N
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Description

Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a tetrahydro-2H-pyran ring, an ethoxy-oxoethyl group, and a trifluoroborate moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate typically involves the reaction of tetrahydro-2H-pyran derivatives with boron trifluoride and potassium fluoride. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran

Scientific Research Applications

Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its use in medicinal chemistry focuses on developing new therapeutic agents.

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application but generally include interactions with metal catalysts and organic substrates .

Comparison with Similar Compounds

Similar compounds to Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate include other organotrifluoroborates and boronic acids. These compounds share some chemical properties but differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H15BF3KO3

Molecular Weight

278.12 g/mol

IUPAC Name

potassium;[4-(2-ethoxy-2-oxoethyl)oxan-4-yl]-trifluoroboranuide

InChI

InChI=1S/C9H15BF3O3.K/c1-2-16-8(14)7-9(10(11,12)13)3-5-15-6-4-9;/h2-7H2,1H3;/q-1;+1

InChI Key

YVBVVDHMXIOAEP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CCOCC1)CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

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